Cas no 22227-26-5 (3,5-Bis(trifluoromethyl)benzamide)
3,5-Bis(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,5-bis(trifluoromethyl)benzamide
- 3,5-Bis(trifiuoromethyl)benzamide
- 3,5-Di(trifluoromethyl)benzamide
- 3,5-bis-trifluoromethyl-benzamide
- 3,5-Bis(trifluoromethyl)-benzamide
- Benzamide, 3,5-bis(trifluoromethyl)-
- YNOPIKHMZIOWHS-UHFFFAOYSA-N
- YNOPIKHMZIOWHS-UHFFFAOYSA-
- 3,5-bis-(trifluoromethyl)benzamide
- SBB101835
- 7607AD
- Benzamide,3,5-bis(trifluoromethyl)-
- FC0953
- 3,5-Bis(trifluoromethyl)benzamide
-
- MDL: MFCD00015511
- Inchi: 1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
- InChI Key: YNOPIKHMZIOWHS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(N)=O)C=C(C(F)(F)F)C=1)(F)F
- BRN: 4734142
Computed Properties
- Exact Mass: 257.02800
- Monoisotopic Mass: 257.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.468
- Melting Point: 162.0 to 165.0 deg-C
- Boiling Point: 193.3 °C at 760 mmHg
- Flash Point: 70.7 °C
- Refractive Index: 1.428
- PSA: 43.09000
- LogP: 3.52340
3,5-Bis(trifluoromethyl)benzamide Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R22; R36/37/38
- Safety Term:S22;S26;S36/37/39
3,5-Bis(trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,5-Bis(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006001-25g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 97% | 25g |
£84.00 | 2022-03-01 | |
| Fluorochem | 006001-100g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 97% | 100g |
£299.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123144-1g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 1g |
¥53.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123144-25g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 25g |
¥434.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123144-5g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 5g |
¥111.90 | 2023-09-04 | |
| Chemenu | CM184530-100g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 95% | 100g |
$480 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001628-1g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 1g |
¥27 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001628-25g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 25g |
¥200 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001628-5g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 5g |
¥41 | 2024-05-24 | |
| Fluorochem | 006001-1g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 97% | 1g |
£13.00 | 2022-03-01 |
3,5-Bis(trifluoromethyl)benzamide Suppliers
3,5-Bis(trifluoromethyl)benzamide Related Literature
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Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171
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Luke A. Marchetti,Tobias Kr?mer,Robert B. P. Elmes Org. Biomol. Chem. 2022 20 7056
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Tejaswi Jella,Malladi Srikanth,Yarasi Soujanya,Surya Prakash Singh,Lingamallu Giribabu,Ashraful Islam,Liyuan Han,Idriss Bedja,Ravindra Kumar Gupta Mater. Chem. Front. 2017 1 947
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4. Trifluoromethylated nucleic acid analogues capable of self-assembly through hydrophobic interactionsRuoWen Wang,Chunming Wang,Yang Cao,Zhi Zhu,Chaoyong Yang,Jianzhong Chen,Feng-Ling Qing,Weihong Tan Chem. Sci. 2014 5 4076
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Krishna Kumar,Bhuvnesh Singh,Soumyadip Hore,Ravi P Singh New J. Chem. 2021 45 13747
Additional information on 3,5-Bis(trifluoromethyl)benzamide
Recent Advances in the Study of 3,5-Bis(trifluoromethyl)benzamide (CAS: 22227-26-5) in Chemical Biology and Pharmaceutical Research
3,5-Bis(trifluoromethyl)benzamide (CAS: 22227-26-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the key areas of investigation has been the compound's utility in medicinal chemistry. Researchers have demonstrated that 3,5-Bis(trifluoromethyl)benzamide serves as a critical building block for the synthesis of novel kinase inhibitors, which are pivotal in targeting cancer pathways. The trifluoromethyl groups enhance the compound's metabolic stability and binding affinity, making it a valuable scaffold for drug design. Recent publications in journals such as the Journal of Medicinal Chemistry have detailed its incorporation into potent inhibitors of protein kinases, showcasing its role in advancing targeted cancer therapies.
In addition to its applications in oncology, 3,5-Bis(trifluoromethyl)benzamide has been investigated for its antimicrobial properties. Studies have revealed that derivatives of this compound exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymes, as reported in recent microbiological research. These findings suggest potential for developing new antimicrobial agents to address the growing challenge of antibiotic resistance.
Another notable area of research focuses on the compound's physicochemical properties and their implications for drug delivery. The presence of trifluoromethyl groups imparts high lipophilicity, which can influence pharmacokinetic profiles. Recent work published in the European Journal of Pharmaceutical Sciences has explored strategies to optimize the bioavailability of 3,5-Bis(trifluoromethyl)benzamide derivatives, including the use of prodrug formulations and nanoparticle-based delivery systems. These advancements are critical for translating laboratory findings into clinically viable therapeutics.
Looking ahead, the versatility of 3,5-Bis(trifluoromethyl)benzamide continues to inspire innovative research. Ongoing studies are investigating its potential in other therapeutic areas, such as neurodegenerative diseases and inflammation. Furthermore, computational modeling and high-throughput screening are being employed to identify new derivatives with enhanced efficacy and reduced toxicity. As the field progresses, this compound is poised to remain a focal point in the intersection of chemical biology and pharmaceutical development.
In conclusion, 3,5-Bis(trifluoromethyl)benzamide (CAS: 22227-26-5) represents a promising scaffold with diverse applications in drug discovery. Its unique chemical properties and demonstrated biological activities underscore its value as a tool for developing next-generation therapeutics. Continued research and collaboration across disciplines will be essential to fully realize its potential in addressing unmet medical needs.
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